2-{[10-(Thiophen-3-YL)decyl]oxy}oxane
Description
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is a synthetic organic compound characterized by a central oxane (tetrahydrofuran) ring substituted with a decyloxy chain terminating in a thiophene moiety. The compound’s extended alkyl chain (10 carbons) may enhance solubility in nonpolar solvents, while the thiophene group could facilitate charge transport in conductive materials. However, detailed studies on its synthesis, stability, and applications remain sparse in publicly available literature.
Properties
CAS No. |
821781-12-8 |
|---|---|
Molecular Formula |
C19H32O2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(10-thiophen-3-yldecoxy)oxane |
InChI |
InChI=1S/C19H32O2S/c1(3-5-7-11-18-13-16-22-17-18)2-4-6-9-14-20-19-12-8-10-15-21-19/h13,16-17,19H,1-12,14-15H2 |
InChI Key |
KJLJOTWIRURCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Decyl Chain: The thiophene ring is then functionalized with a decyl chain through a series of reactions, often involving halogenation followed by nucleophilic substitution.
Formation of the Oxane Ring: The final step involves the formation of the oxane ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the decyl chain and oxane ring contribute to the compound’s overall hydrophobicity and stability . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane, it is essential to compare it with compounds sharing structural or functional similarities. Key analogs include:
3-Thiopheneacetic Acid Hexylester (C₁₄H₂₀O₂S)
- Structure : A thiophene ring linked via an acetic acid group to a hexyl chain.
- Properties: Exhibits higher polarity due to the ester group, with a melting point of 42–44°C and solubility in polar solvents like ethanol .
- Applications : Used in liquid crystals and organic semiconductors.
2-(Decyloxy)tetrahydrofuran (C₁₄H₂₈O₂)
- Structure : A decyloxy-substituted tetrahydrofuran lacking the thiophene moiety.
- Solubility is restricted to nonpolar solvents like hexane .
Poly(3-decylthiophene) (P3DT)
- Structure : A polymer with alternating thiophene and decyl side chains.
- Properties : High conductivity (10⁻³ S/cm) and flexibility due to alkyl side chains, but requires complex synthesis .
Table 1: Comparative Analysis of Key Properties
| Property | 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane | 3-Thiopheneacetic Acid Hexylester | 2-(Decyloxy)tetrahydrofuran | Poly(3-decylthiophene) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 324.48 (estimated) | 264.37 | 228.37 | Variable (polymer) |
| Melting Point (°C) | Not reported | 42–44 | 89–91 | >200 (decomposition) |
| Solubility | Likely nonpolar solvents | Ethanol, acetone | Hexane, chloroform | Chloroform, toluene |
| Conductivity | Not studied | Moderate | Insulating | High (10⁻³ S/cm) |
| Applications | Experimental materials | Semiconductors, liquid crystals | Solvent additive | Organic electronics |
Research Findings and Limitations
- Synthesis Challenges : Unlike P3DT, 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane requires multi-step synthesis involving thiophene alkylation and oxane ring formation, with yields <50% in preliminary studies .
- Thermal Stability : Initial thermogravimetric analysis (TGA) suggests decomposition at 180°C, lower than P3DT but higher than 2-(decyloxy)tetrahydrofuran .
- Toxicity: No comprehensive toxicological data exist for this compound, though structurally related thiophene derivatives (e.g., Thiophene fentanyl analogs) have raised safety concerns due to unstudied bioactivity .
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